molecular formula C25H29NO3S B573729 (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol CAS No. 187324-64-7

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol

Cat. No.: B573729
CAS No.: 187324-64-7
M. Wt: 423.571
InChI Key: ZPERKXJNXPLVAC-ZJSXRUAMSA-N
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Description

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a complex structure with a benzyl group, a mesitylenesulfonyl group, and a phenyl group attached to a propanol backbone. Its stereochemistry is defined by the (1S,2R) configuration, which is crucial for its biological activity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common method includes:

    Formation of the Amino Alcohol Backbone: The initial step often involves the reaction of a chiral amino alcohol with a benzyl halide to introduce the benzyl group.

    Sulfonylation: The amino group is then protected by reacting it with mesitylenesulfonyl chloride under basic conditions, typically using a base like triethylamine.

    Final Assembly: The protected amino alcohol is then coupled with a phenyl group through a nucleophilic substitution reaction, often using a suitable leaving group and a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Use of Catalysts: Catalysts such as palladium or nickel complexes can be employed to facilitate coupling reactions.

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

    Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the sulfonyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the deprotected amino alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for asymmetric synthesis, where the goal is to produce a specific enantiomer of a compound.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature. It serves as a model compound for understanding how chirality affects biological activity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl group and the chiral centers can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate in the production of drugs highlights its industrial importance.

Mechanism of Action

The mechanism of action of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes in a stereospecific manner, influencing the enzyme’s activity. The mesitylenesulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol: The enantiomer of the compound , with opposite stereochemistry.

    (1S,2R)-2-[N-Benzyl-N-(tosyl)amino]-1-phenyl-1-propanol: Similar structure but with a tosyl group instead of a mesitylenesulfonyl group.

    (1S,2R)-2-[N-Benzyl-N-(methanesulfonyl)amino]-1-phenyl-1-propanol: Similar structure but with a methanesulfonyl group.

Uniqueness

The uniqueness of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol lies in its specific stereochemistry and the presence of the mesitylenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.

By understanding the detailed aspects of this compound, researchers and chemists can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3S/c1-18-15-19(2)25(20(3)16-18)30(28,29)26(17-22-11-7-5-8-12-22)21(4)24(27)23-13-9-6-10-14-23/h5-16,21,24,27H,17H2,1-4H3/t21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPERKXJNXPLVAC-ZJSXRUAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659868
Record name N-Benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187324-64-7
Record name N-Benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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